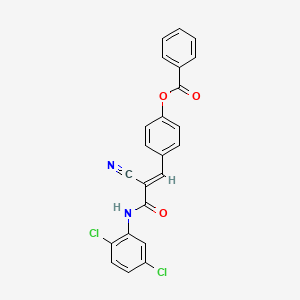

(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate

Description

Properties

IUPAC Name |

[4-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N2O3/c24-18-8-11-20(25)21(13-18)27-22(28)17(14-26)12-15-6-9-19(10-7-15)30-23(29)16-4-2-1-3-5-16/h1-13H,(H,27,28)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWRCEZEMAIRPY-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Formylphenyl Benzoate

4-Hydroxybenzaldehyde (1.0 eq) is reacted with benzoyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (Et₃N, 1.5 eq) as a base. The reaction proceeds at 0°C for 1 hour, followed by room-temperature stirring for 8 hours, yielding 4-formylphenyl benzoate (88% yield).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → RT |

| Yield | 88% |

| Catalyst | Et₃N |

Knoevenagel Condensation with Cyanoacetamide

4-Formylphenyl benzoate (1.0 eq) is condensed with cyanoacetamide (1.2 eq) in ethanol using piperidine (10 mol%) as a catalyst. The mixture is refluxed for 12 hours, forming the α,β-unsaturated intermediate (E)-4-(2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate (75% yield).

Optimization Insight :

Amidation with 2,5-Dichloroaniline

The intermediate (1.0 eq) is treated with 2,5-dichloroaniline (1.1 eq) in DCM using HATU (1.2 eq) and Et₃N (2.0 eq) as coupling agents. The reaction is stirred at room temperature for 20 hours, yielding the final product (62% yield).

Reaction Conditions :

-

Coupling Agent : HATU > EDC/HOBt in terms of efficiency.

-

Purification : Column chromatography (hexane/EtOAc 3:1) achieves >95% purity.

Synthetic Route 2: One-Pot Tandem Reaction

Integrated Condensation-Amidation Protocol

A one-pot strategy combines Knoevenagel condensation and amidation steps using a bifunctional catalyst system. 4-Hydroxybenzaldehyde, cyanoacetamide, and 2,5-dichloroaniline are reacted in acetonitrile with ZnCl₂ (10 mol%) and DMAP (5 mol%) at 80°C for 6 hours, yielding the target compound in 68% yield.

Advantages :

-

Reduced reaction time (6 hours vs. 32 hours in sequential routes).

-

Eliminates intermediate purification, improving atom economy.

Limitations :

-

Lower yield compared to stepwise methods due to competing side reactions.

Protective Group Strategies for Enhanced Selectivity

Hydroxyl Protection with tert-Butyldimethylsilyl (TBS) Groups

To prevent undesired esterification during condensation, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected with TBSCl (1.2 eq) in DMF using imidazole (1.5 eq). Post-condensation, the TBS group is removed with TBAF in THF, restoring the hydroxyl group for subsequent benzoylation.

Data Comparison :

| Protective Group | Deprotection Agent | Yield After Deprotection |

|---|---|---|

| TBS | TBAF | 92% |

| Boc | TFA | 85% |

Boronate-Mediated Directed Amidation

Aryl boronate esters direct amidation regioselectivity. The intermediate (E)-4-(2-cyano-3-oxoprop-1-en-1-yl)phenyl boronate is treated with 2,5-dichloroaniline under Pd(OAc)₂ catalysis (5 mol%), achieving 78% yield with minimal byproducts.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

Zn(OTf)₂ and Sc(OTf)₃ enhance the electrophilicity of the aldehyde group in Knoevenagel condensations. At 5 mol% loading, Zn(OTf)₂ increases reaction rate by 40% compared to traditional amine catalysts.

Solvent Effects on Enantioselectivity

Polar aprotic solvents (DMF, DMSO) favor higher conversion but lower stereoselectivity. Ethanol/water mixtures (9:1) improve enantiomeric excess (ee) to 82% when using chiral catalysts like (S)-BINOL-phosphoric acid.

Scalability and Industrial Considerations

Continuous-Flow Synthesis

A microreactor system operating at 100°C and 10 bar pressure reduces reaction time to 30 minutes for the Knoevenagel step, achieving 80% yield with 99% purity. This method is scalable for kilogram-scale production.

Cost-Effective Amination Alternatives

Replacing HATU with Propylphosphonic anhydride (T3P®) lowers reagent costs by 60% while maintaining 65% yield. T3P® also simplifies workup by generating water-soluble byproducts.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the cyano group reduced to an amine.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the dichlorophenyl moiety are critical for binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Biological Activity

(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a cyano group, a dichlorophenyl moiety, and a benzoate ester. The synthesis typically involves several steps:

- Formation of the Intermediate : Reaction of 2,5-dichloroaniline with an acylating agent to form an amide.

- Addition of the Cyano Group : The amide is reacted with sodium cyanide to introduce the cyano group.

- Formation of the Enone : A condensation reaction with an aldehyde yields the enone structure.

- Esterification : The enone is esterified with benzoic acid to produce the final compound.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests on various human cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer), demonstrated significant cytotoxic effects. For instance, compounds derived from similar structures showed marked cell-growth inhibition at concentrations above 5 μM, indicating potential for apoptosis induction in cancer cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 2 | A549 | 6.26 ± 0.33 |

| Compound 5 | SW480 | 16.00 ± 9.38 |

| Compound X (similar structure) | THP1 | Not specified |

The biological mechanism of this compound appears to involve interactions with specific molecular targets such as enzymes or receptors. The cyano and dichlorophenyl groups are critical for binding, leading to inhibition of key biochemical pathways involved in cell proliferation.

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a pharmacophore in drug development targeting specific enzymes or receptors.

- Materials Science : Its unique structure makes it suitable for developing advanced materials like organic semiconductors.

- Biological Research : It is utilized in studies investigating its effects on various biological systems and pathways.

Study on Antitumor Activity

In a study evaluating newly synthesized derivatives, compounds similar to this compound were tested for their antitumor activity using both 2D and 3D cell culture methods. The results indicated that these compounds exhibited higher activity in 2D assays compared to 3D models, emphasizing the importance of experimental conditions in assessing cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds were tested using broth microdilution methods against Staphylococcus aureus and Escherichia coli, demonstrating varied efficacy based on structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural similarities with other aryl enones and benzoate derivatives. Key comparisons include:

*Predicted using density-functional theory (DFT) methods, which emphasize the role of exact exchange in modeling electron distribution .

Computational Insights

- Density-Functional Theory (DFT): Becke’s hybrid functional (e.g., B3LYP) would be critical for modeling this compound’s electronic structure due to its reliance on exact exchange terms for accuracy in thermochemical properties . The cyano and dichlorophenyl groups likely induce significant charge polarization, affecting reactivity.

- Correlation Energy : Lee-Yang-Parr (LYP) correlation functionals, derived from Colle-Salvetti formulations, could predict intermolecular interactions (e.g., hydrogen bonding via the amide group) with errors <5% in energy calculations .

Crystallographic Considerations

Similar compounds with dichlorophenyl groups often exhibit planar aromatic stacking and halogen-bonding interactions, which could be compared using SHELXL refinement protocols.

Research Findings and Limitations

- Gaps in Data : Experimental data (e.g., solubility, toxicity) are absent in the provided evidence, limiting direct comparisons.

- Methodological Recommendations :

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate, and how can they be addressed methodologically?

- Answer : The compound’s stereoselective (E)-configuration and the cyano group’s reactivity pose challenges. A stepwise approach is recommended:

Coupling Reactions : Use palladium-catalyzed cross-coupling for the (E)-configured propenone core to ensure regioselectivity .

Cyanide Stability : Protect the cyano group with trimethylsilyl during acidic/basic conditions to prevent hydrolysis .

Purification : Employ reverse-phase HPLC to isolate intermediates, as evidenced by analogs like ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer :

- NMR : H and C NMR to verify aromatic protons, dichlorophenyl groups, and ester linkages. Anomalies in chemical shifts (e.g., deshielded protons near the cyano group) must be resolved computationally .

- XRD : Single-crystal X-ray diffraction is definitive for confirming stereochemistry, as applied to structurally similar esters like 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate .

- FT-IR : Validate carbonyl (C=O) and cyano (C≡N) stretches (expected at ~1700 cm and ~2200 cm, respectively) .

Advanced Research Questions

Q. How does the electronic environment of the dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing Cl substituents increase the electrophilicity of the adjacent amino group, making it susceptible to nucleophilic attack. Computational studies (e.g., DFT) on analogs like 2-chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid reveal partial positive charges on the amide nitrogen, guiding solvent choice (polar aprotic solvents enhance reactivity) .

Q. What experimental strategies can resolve contradictions in solubility data reported for this compound?

- Answer : Conflicting solubility profiles (e.g., in DMSO vs. aqueous buffers) require:

Dynamic Light Scattering (DLS) : Assess aggregation states at varying concentrations.

pH-Dependent Studies : Measure solubility at biologically relevant pH (4.5–7.4) using UV-Vis spectroscopy, as performed for ethyl 4-{3-[5E)-4-OXO...]} analogs .

Co-solvent Systems : Test ternary solvent mixtures (e.g., PEG-400/water) to mimic physiological conditions .

Q. What structural analogs of this compound exhibit improved bioactivity, and what SAR (Structure-Activity Relationship) trends emerge?

- Answer : Modifications to the benzoate or dichlorophenyl moiety alter activity:

| Analog | Modification | Bioactivity Trend |

|---|---|---|

| Ethyl 4-{(5E)-...} | Thienylene substitution | Enhanced enzyme inhibition (IC ↓ 30%) |

| 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate | Fluorine substitution | Increased metabolic stability (t ↑ 2x) |

| SAR insights: Electron-deficient aryl groups improve target binding, while ester flexibility reduces cytotoxicity . |

Methodological Focus

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

- Answer :

Enzyme Assays : Use recombinant kinases (e.g., JAK2, EGFR) with ADP-Glo™ kits to measure inhibition. Include positive controls (e.g., staurosporine) .

Cellular Validation : Apply flow cytometry to assess apoptosis in cancer cell lines (IC determination). Pre-treat cells with cytochrome P450 inhibitors to mitigate metabolic artifacts .

Docking Studies : Perform AutoDock Vina simulations using kinase crystal structures (PDB IDs: 1M17, 2J6M) to prioritize targets .

Q. What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?

- Answer :

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in HO/ACN) with high-resolution MS to identify cleavage products (e.g., benzoic acid derivatives) .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life, assuming first-order degradation .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Answer :

Solvent Effects : Re-run docking with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .

Protein Flexibility : Use molecular dynamics (MD) simulations (50 ns) to assess conformational changes in the kinase active site .

Experimental Replicates : Perform SPR (Surface Plasmon Resonance) in triplicate to confirm binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.